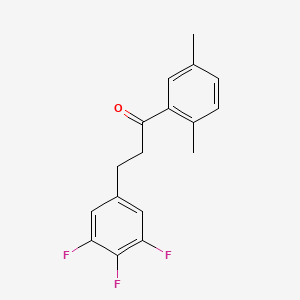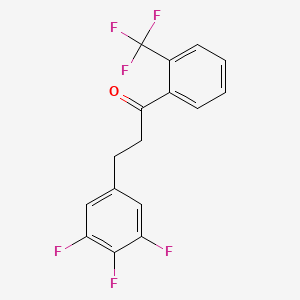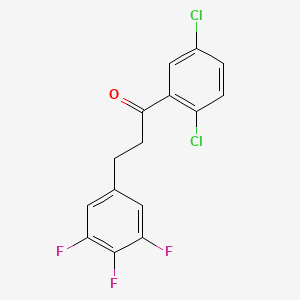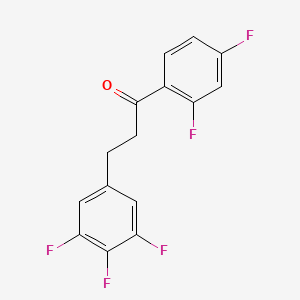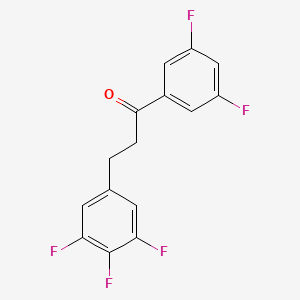![molecular formula C8H12N2O3 B1328018 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid CAS No. 947013-67-4](/img/structure/B1328018.png)
3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The isopropyl group attached to the oxadiazole ring indicates that it may have unique physical and chemical properties, potentially useful in various applications such as pharmaceuticals and pesticides.
Synthesis Analysis
The synthesis of related oxadiazole compounds has been described in the literature. For instance, the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids from arylamidoximes and succinic anhydride under microwave irradiation conditions has been reported to be efficient, yielding the products in good yields within 2-3 minutes. This method is also noted for its eco-friendly and cost-effective purification process . Another related synthesis involves the preparation of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one using isobutanoic acid, hydrazine hydrate, and triphosgene, with a focus on optimizing factors such as water carrying agent and acid binding agent to achieve a high yield and purity suitable for industrial production .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be complex, with the potential for various substitutions on the ring. For example, the structure of a 1,2,5-oxadiazole derivative has been confirmed by single crystal X-ray analysis, highlighting the importance of structural characterization in understanding these compounds . The presence of substituents can significantly affect the molecular properties and reactivity of the oxadiazole ring.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo a range of chemical reactions. For instance, 5-arylisoxazole-3-hydroxamic acids have been shown to rearrange into 3,4-substituted 1,2,5-oxadiazoles under the action of aqueous KOH . Additionally, the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been explored as a bioisoster of the carboxy function, which can be integrated into various compounds with agonist or antagonist activity at ionotropic glutamate receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing substituents, for example, has been correlated with strong larvicidal activity against Aedes aegypti larvae, as observed in bioassays with 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids . These compounds have also shown inhibitory effects on the growth of various fungi, indicating their potential as antifungal agents. The bioactivity of these compounds can be attributed to alterations in the larvae's spiracular valves and anal papillae, leading to death .
Applications De Recherche Scientifique
Synthesis and Characterization
- A novel synthesis method for 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids, including 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid, using microwave-mediated synthesis has been reported. This method offers a quick, eco-friendly, and cost-effective alternative to traditional synthesis, with the process taking just 2-3 minutes and yielding high-quality products (Neves Filho et al., 2009).
Larvicidal and Fungal Growth Inhibitory Properties
- This compound has demonstrated strong larvicidal activity against L4 larvae of Aedes aegypti, a common mosquito species. The activity is hypothesized to be due to electron-withdrawing substituents in the phenyl ring. Additionally, these compounds have shown effectiveness in inhibiting the growth of various fungi, including Fusarium species (Neves Filho et al., 2009).
Corrosion Inhibition Properties
- The 1,3,4-oxadiazole derivatives, which include compounds similar to this compound, have been investigated for their corrosion inhibition properties. These studies have shown that such compounds can effectively protect mild steel against corrosion in acidic environments, highlighting their potential application in industrial settings (Ammal et al., 2018).
Mécanisme D'action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to interact with their targets and cause changes that result in their anti-infective activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to inhibit the enzyme 3-hydroxykynurenine transaminase (hkt) from aedes aegypti, which is part of the kynurenine pathway . This pathway leads to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)8-9-6(13-10-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPKNMGXOWKKGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947013-67-4 |
Source


|
| Record name | 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


